molecular formula C15H18N2O B2456452 8-Benzyl-2-hydroxy-8-azabicyclo[3.2.1]octane-6-carbonitrile CAS No. 1909336-94-2

8-Benzyl-2-hydroxy-8-azabicyclo[3.2.1]octane-6-carbonitrile

Cat. No.: B2456452
CAS No.: 1909336-94-2
M. Wt: 242.322
InChI Key: XVJZMHJFKGAQGC-UHFFFAOYSA-N
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Description

8-Benzyl-2-hydroxy-8-azabicyclo[3.2.1]octane-6-carbonitrile is a complex organic compound with a unique bicyclic structure. It is known for its significant role in the synthesis of various biologically active molecules, particularly in the field of medicinal chemistry. The compound’s structure features a benzyl group, a hydroxyl group, and a nitrile group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzyl-2-hydroxy-8-azabicyclo[3.2.1]octane-6-carbonitrile typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective reagents. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

8-Benzyl-2-hydroxy-8-azabicyclo[3.2.1]octane-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 8-benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile.

    Reduction: Formation of 8-benzyl-2-hydroxy-8-azabicyclo[3.2.1]octane-6-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-Benzyl-2-hydroxy-8-azabicyclo[3.2.1]octane-6-carbonitrile has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 8-Benzyl-2-hydroxy-8-azabicyclo[3.2.1]octane-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into various biological receptors, potentially modulating their activity. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Benzyl-2-hydroxy-8-azabicyclo[3.2.1]octane-6-carbonitrile is unique due to its specific substitution pattern, including the benzyl, hydroxyl, and nitrile groups. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

8-benzyl-2-hydroxy-8-azabicyclo[3.2.1]octane-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c16-9-12-8-14-15(18)7-6-13(12)17(14)10-11-4-2-1-3-5-11/h1-5,12-15,18H,6-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJZMHJFKGAQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2CC(C1N2CC3=CC=CC=C3)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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